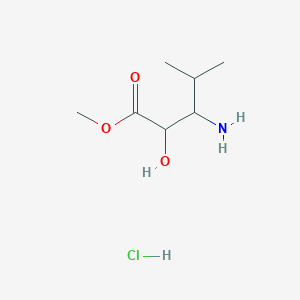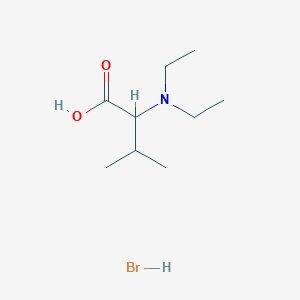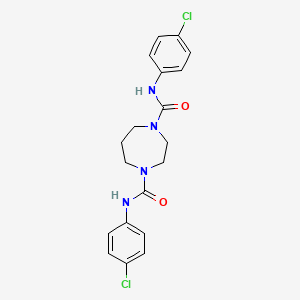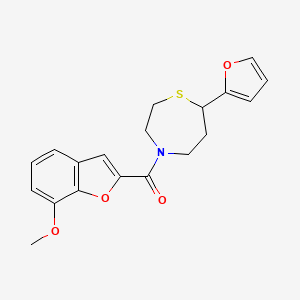
N-(3,4-Dihydro-2H-chromen-4-ylmethyl)-4-prop-2-ynylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with the “3,4-Dihydro-2H-chromen” structure are part of a larger class of chemicals known as chromenes . Chromenes are aromatic organic compounds that consist of a benzene ring fused to a heterocyclic pyran ring . They are often found in various natural products and have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of similar compounds often includes a chromene ring attached to a piperazine ring via an amide linkage . The chromene ring system is a fused six-membered benzene ring and a three-membered heterocycle, which contains an oxygen atom .Chemical Reactions Analysis
Chromenes can undergo a variety of chemical reactions, including oxidation, reduction, and various types of substitution reactions . The specific reactions that “N-(3,4-Dihydro-2H-chromen-4-ylmethyl)-4-prop-2-ynylpiperazine-1-carboxamide” can undergo would depend on the specific functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Chromenes, for example, often have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .Wissenschaftliche Forschungsanwendungen
Androgen Receptor Antagonist Activities
A study by Kinoyama et al. (2005) explored a series of N-arylpiperazine-1-carboxamide derivatives, revealing their potent androgen receptor (AR) antagonist activities. These compounds were evaluated for their antiandrogenic properties, suggesting potential usefulness in prostate cancer treatment (Kinoyama et al., 2005).
Catalytic Applications in Synthesis
Silica-bonded N-propylpiperazine sodium n-propionate has been identified as an effective catalyst for synthesizing a series of 4H-pyran derivatives, including dihydropyrano[c]chromenes and benzo[e]-chromenes (Niknam et al., 2013). Another study by Ghashang et al. (2015) utilized silica-bonded propylpiperazine-N-sulfamic acid as a recyclable catalyst for the synthesis of various chromene derivatives, emphasizing its benefits such as high yields and a cleaner reaction process (Ghashang et al., 2015).
Synthesis of Antidepressant Agents
Abou-Gharbia et al. (1999) synthesized novel adamantyl aryl- and heteroarylpiperazine derivatives, investigating their serotonin receptor activities. Some of these compounds demonstrated potent 5-HT(1A) receptor affinity and moderate 5-HT(2) receptor affinity, indicating their potential as anxiolytic and antidepressant agents (Abou-Gharbia et al., 1999).
Antimicrobial Activity Studies
A study by Ukhov et al. (2021) synthesized N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides, finding that some compounds exhibited notable antimicrobial activity (Ukhov et al., 2021). Similarly, Patel et al. (2011) synthesized novel N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives, assessing their potential for treating HIV through cell-cell fusion inhibitory activities (Patel et al., 2011).
Antibacterial Agents
Pouramiri et al. (2017) synthesized novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives, which demonstrated antibacterial effects against both Gram-negative and Gram-positive bacteria (Pouramiri et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-ylmethyl)-4-prop-2-ynylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-2-8-20-9-11-21(12-10-20)18(22)19-14-15-7-13-23-17-6-4-3-5-16(15)17/h1,3-6,15H,7-14H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZYHRLWEIQWTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C(=O)NCC2CCOC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Chloro-2-methoxyphenyl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2824447.png)


![3-(Trifluoromethyl)phenyl 2-[4-chloro(methylsulfonyl)anilino]acetate](/img/structure/B2824450.png)
![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(3-fluorophenyl)acetamide](/img/structure/B2824452.png)




![(2Z)-2-[5-[(3-chlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2824464.png)
![(7-Methoxy-1-benzofuran-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2824465.png)
![3-methoxy-4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2824466.png)
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol](/img/structure/B2824467.png)
